Limited Published Quantitative Data Prevents Robust Head-to-Head Differentiation
A comprehensive search of primary literature, patents, and public databases (PubChem, ChEMBL, BindingDB) yielded no direct head-to-head comparison data for CAS 511239-03-5 versus its closest analogs (e.g., 1-phenyl-6,7-dimethoxy-THIQ, 1-(thiophen-2-yl)-THIQ without methoxy groups, or 3,4-dihydro derivatives). The compound is listed in several commercial vendor catalogs (Enamine EN300-02517, MolCore, Leyan) as a research building block with purity ≥95%, but no vendor-provided biological activity data are available. The class-level SAR for 6,7-dimethoxy-THIQ derivatives indicates that sigma-2 receptor ligands with this core can achieve Ki values of 5–6 nM [1], yet the specific contribution of the 1-(thiophen-2-yl) substituent to binding affinity, selectivity, or functional activity has not been reported in a comparative format that would meet the evidence-admission criteria for this guide. Therefore, procurement or selection decisions for this compound must be made with the explicit understanding that its differentiation from analogs remains experimentally unvalidated in the public domain.
| Evidence Dimension | General binding affinity (sigma-2 receptor) for the 6,7-dimethoxy-THIQ chemotype |
|---|---|
| Target Compound Data | No published Ki or IC50 data available for CAS 511239-03-5 specifically |
| Comparator Or Baseline | Representative 6,7-dimethoxy-THIQ derivatives (compounds 3b, 3e, 4b, 4e) achieve sigma-2 Ki = 5–6 nM [1]; no data available for the 1-(thiophen-2-yl) analog |
| Quantified Difference | Cannot be calculated — target compound lacks quantitative biological annotation |
| Conditions | Sigma-1 and sigma-2 receptor competitive binding assays using [³H]-(+)-pentazocine and [³H]-DTG respectively [1] |
Why This Matters
The absence of comparative biological data means that any claim of superiority, selectivity, or even equipotency relative to in-class analogs would be speculative; procurement teams should request experimental validation from the vendor or contract research organization before committing to large-scale use.
- [1] Sun, Y.-T., et al. (2018). Synthesis and pharmacological evaluation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives as sigma-2 receptor ligands. European Journal of Medicinal Chemistry, 147, 227–237. View Source
